molecular formula C13H22INO B12594193 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide CAS No. 502131-67-1

4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide

Cat. No.: B12594193
CAS No.: 502131-67-1
M. Wt: 335.22 g/mol
InChI Key: SZNOCUGZJFYFBB-UHFFFAOYSA-M
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Description

4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with a butenynyl group and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous conditions .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the butenynyl group would yield an alkane .

Scientific Research Applications

4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

502131-67-1

Molecular Formula

C13H22INO

Molecular Weight

335.22 g/mol

IUPAC Name

4-but-3-en-1-ynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol;iodide

InChI

InChI=1S/C13H22NO.HI/c1-6-7-8-13(15)9-12(3)14(4,5)10-11(13)2;/h6,11-12,15H,1,9-10H2,2-5H3;1H/q+1;/p-1

InChI Key

SZNOCUGZJFYFBB-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C(C[N+]1(C)C)C)(C#CC=C)O.[I-]

Origin of Product

United States

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